![molecular formula C7H6N2S B2795198 Imidazo[1,5-a]pyridine-3(2h)-thione CAS No. 76259-00-2](/img/structure/B2795198.png)
Imidazo[1,5-a]pyridine-3(2h)-thione
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Overview
Description
Imidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound with a fused imidazo-pyridine ring system. It combines the structural features of both imidazole and pyridine. The “3(2H)” notation indicates that the sulfur atom is part of a thione (sulfur analog of a ketone) group. This compound has garnered significant interest due to its potential applications in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of Imidazo[1,5-a]pyridine-3(2H)-thione has been a subject of intense research. Various methodologies have been developed to access this compound from readily available starting materials. Notably, several transformations are now available, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These synthetic approaches provide convenient routes to construct the imidazo[1,5-a]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of Imidazo[1,5-a]pyridine-3(2H)-thione consists of a fused imidazo-pyridine ring system, with the sulfur atom (S) incorporated into the thione group. The arrangement of atoms and bond angles within the ring system determines its stability and reactivity. Detailed spectroscopic analyses (such as NMR and IR) can provide insights into its structural features .
Chemical Reactions Analysis
These reactions play a crucial role in accessing Imidazo[1,5-a]pyridine-3(2H)-thione and its derivatives .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2H-imidazo[1,5-a]pyridine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOYUTJDAMAUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=S)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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